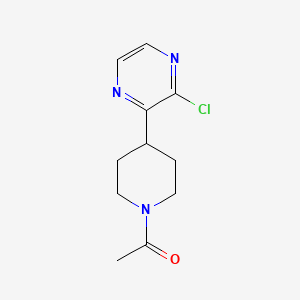
1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone
説明
1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C11H14ClN3O and its molecular weight is 239.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with a chloropyrazine moiety. This configuration is critical for its biological interactions.
Research indicates that compounds containing piperidine and pyrazine structures exhibit various mechanisms of action, including:
- Inhibition of Kinases : Similar derivatives have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression and are often dysregulated in cancer .
- Cholinesterase Inhibition : Compounds with similar structures have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor growth.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | FaDu (hypopharyngeal carcinoma) | 5.2 | Induction of apoptosis |
| Study B | MCF7 (breast cancer) | 7.5 | CDK inhibition |
These studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and apoptosis pathways .
Neuropharmacological Effects
The dual inhibition of cholinesterases by similar compounds indicates the potential for neuroprotective effects. In models of Alzheimer's disease, these compounds have been shown to improve cognitive function by enhancing cholinergic neurotransmission .
Case Study 1: Anticancer Activity
A study published in MDPI explored the efficacy of a related piperidine derivative against various cancer cell lines. The compound exhibited significant cytotoxicity, outperforming traditional chemotherapeutic agents like bleomycin in inducing apoptosis in FaDu cells .
Case Study 2: Neuroprotective Potential
In another study focusing on Alzheimer's treatment, a derivative similar to this compound was evaluated for its ability to inhibit AChE and BuChE. The results indicated a marked improvement in cognitive performance in animal models, supporting its potential as a therapeutic agent for neurodegenerative diseases .
特性
IUPAC Name |
1-[4-(3-chloropyrazin-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-8(16)15-6-2-9(3-7-15)10-11(12)14-5-4-13-10/h4-5,9H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYISSUVLGOLELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














